5-[(Tert-butoxycarbonyl)amino]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
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Overview
Description
5-[(Tert-butoxycarbonyl)amino]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a synthetic organic compound with the molecular formula C14H21O4N3. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Preparation Methods
The synthesis of 5-[(Tert-butoxycarbonyl)amino]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Chemical Reactions Analysis
5-[(Tert-butoxycarbonyl)amino]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol.
Scientific Research Applications
This compound has several applications in scientific research, particularly in the fields of chemistry and biology. It is used as a building block in the synthesis of more complex molecules, including peptides and other bioactive compounds . Its Boc-protected amine functionality makes it valuable in the synthesis of amino acid derivatives and peptide coupling reactions .
Mechanism of Action
The mechanism of action of 5-[(Tert-butoxycarbonyl)amino]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid primarily involves the protection and deprotection of the amine group. The Boc group provides stability to the amine during synthetic transformations and can be removed under acidic conditions to reveal the free amine . This process is crucial in multi-step organic synthesis where selective protection and deprotection are required .
Comparison with Similar Compounds
Similar compounds to 5-[(Tert-butoxycarbonyl)amino]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid include:
- 5-Amino-1-methyl-1H-indazole-3-carboxylic acid
- 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- 5-Methyl-1H-indazole-3-carboxylic acid
- Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the Boc group in this compound provides unique stability and reactivity, making it distinct from its analogs .
Properties
Molecular Formula |
C14H21N3O4 |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydroindazole-3-carboxylic acid |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)15-8-5-6-10-9(7-8)11(12(18)19)16-17(10)4/h8H,5-7H2,1-4H3,(H,15,20)(H,18,19) |
InChI Key |
JSIQGCWNCIBRON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C(=NN2C)C(=O)O |
Origin of Product |
United States |
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